2-Chloro-5-[(4-methoxyphenoxy)methyl]pyrazine
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Overview
Description
2-Chloro-5-[(4-methoxyphenoxy)methyl]pyrazine is an organic compound with the molecular formula C12H11ClN2O2 This compound is characterized by the presence of a pyrazine ring substituted with a chloro group and a methoxyphenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(4-methoxyphenoxy)methyl]pyrazine typically involves the reaction of 2-chloropyrazine with 4-methoxyphenol in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The reaction can be represented as follows:
2-Chloropyrazine+4-Methoxyphenol→this compound
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(4-methoxyphenoxy)methyl]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazine ring or the substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-5-[(4-methoxyphenoxy)methyl]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(4-methoxyphenoxy)methyl]pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methoxyphenyl boronic acid
- Methyl 2-chloro-5-{[(4-methoxyphenoxy)acetyl]amino}benzoate
- 2-Chloro-5-methylphenol
Uniqueness
2-Chloro-5-[(4-methoxyphenoxy)methyl]pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or biological activity, making it valuable for specific research applications.
Properties
Molecular Formula |
C12H11ClN2O2 |
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Molecular Weight |
250.68 g/mol |
IUPAC Name |
2-chloro-5-[(4-methoxyphenoxy)methyl]pyrazine |
InChI |
InChI=1S/C12H11ClN2O2/c1-16-10-2-4-11(5-3-10)17-8-9-6-15-12(13)7-14-9/h2-7H,8H2,1H3 |
InChI Key |
MSNYMNKMNLIBGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CN=C(C=N2)Cl |
Origin of Product |
United States |
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